molecular formula C9H18ClNOS B12623691 7-Oxa-12-thia-3-aza-spiro[5.6]dodecane

7-Oxa-12-thia-3-aza-spiro[5.6]dodecane

Katalognummer: B12623691
Molekulargewicht: 223.76 g/mol
InChI-Schlüssel: BNVWRQAZTSOQMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Oxa-12-thia-3-aza-spiro[5.6]dodecane: is a chemical compound with the molecular formula C9H17NOS It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-12-thia-3-aza-spiro[5.6]dodecane typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as cyclization and spiro formation. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully optimized to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced purification methods, such as distillation and chromatography, ensures that the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Oxa-12-thia-3-aza-spiro[5.6]dodecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary widely, but they often involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 7-Oxa-12-thia-3-aza-spiro[5.6]dodecane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spiro compounds and their reactivity.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its unique structure allows it to interact with biological molecules in specific ways.

Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety for various medical applications.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Wirkmechanismus

The mechanism of action of 7-Oxa-12-thia-3-aza-spiro[5.6]dodecane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways and processes. The exact mechanism can vary depending on the application and the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    7-Oxa-12-thia-3-aza-spiro[5.5]undecane: A similar spiro compound with a slightly different ring structure.

    7-Oxa-12-thia-3-aza-spiro[5.7]tridecane: Another spiro compound with a larger ring structure.

Comparison: Compared to these similar compounds, 7-Oxa-12-thia-3-aza-spiro[5.6]dodecane has a unique balance of ring size and functional groups, which can influence its reactivity and applications. Its specific structure may offer advantages in certain chemical reactions and applications, making it a valuable compound for research and industrial use.

Eigenschaften

Molekularformel

C9H18ClNOS

Molekulargewicht

223.76 g/mol

IUPAC-Name

7-oxa-12-thia-3-azaspiro[5.6]dodecane;hydrochloride

InChI

InChI=1S/C9H17NOS.ClH/c1-2-8-12-9(11-7-1)3-5-10-6-4-9;/h10H,1-8H2;1H

InChI-Schlüssel

BNVWRQAZTSOQMB-UHFFFAOYSA-N

Kanonische SMILES

C1CCSC2(CCNCC2)OC1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.